molecular formula C5H9ClN4 B1653806 2-(1H-Imidazol-1-yl)acetimidamide hydrochloride CAS No. 1956381-56-8

2-(1H-Imidazol-1-yl)acetimidamide hydrochloride

Cat. No.: B1653806
CAS No.: 1956381-56-8
M. Wt: 160.60
InChI Key: QAFKFZBVQNSREC-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)acetimidamide hydrochloride is a chemical compound with the molecular formula C5H9ClN4 It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-(1H-Imidazol-1-yl)acetimidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonds and van der Waals forces, which stabilize the compound within the enzyme’s active site . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as its presence in specific subcellular regions may enhance its interactions with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)acetimidamide hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)acetimidamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .

Scientific Research Applications

2-(1H-Imidazol-1-yl)acetimidamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, imidazole, shares the core structure but lacks the acetimidamide group.

    2-(1H-Imidazol-1-yl)ethanamine: Similar in structure but with an ethanamine group instead of acetimidamide.

    2-(1H-Imidazol-1-yl)acetic acid: Contains an acetic acid group instead of acetimidamide

Uniqueness

2-(1H-Imidazol-1-yl)acetimidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-imidazol-1-ylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c6-5(7)3-9-2-1-8-4-9;/h1-2,4H,3H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFKFZBVQNSREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956381-56-8
Record name 1H-Imidazole-1-ethanimidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956381-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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